molecular formula C12H14Cl2O3 B14341065 2-(3,4-Dichlorophenoxy)hexanoic acid CAS No. 105253-74-5

2-(3,4-Dichlorophenoxy)hexanoic acid

Cat. No.: B14341065
CAS No.: 105253-74-5
M. Wt: 277.14 g/mol
InChI Key: IKHYEVNWKWFDMZ-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)hexanoic acid is a synthetic chlorophenoxy carboxylic acid derivative. Structurally, it consists of a hexanoic acid backbone substituted with a 3,4-dichlorophenoxy group at the second carbon position. These compounds typically act as synthetic auxins, disrupting plant cell growth and leading to herbicidal effects .

The extended hexanoic acid chain may also influence its lipophilicity and systemic mobility in plants compared to shorter-chain analogs like 2,4-D (acetic acid derivative) or 2,4-DP (propionic acid derivative) .

Properties

CAS No.

105253-74-5

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)hexanoic acid

InChI

InChI=1S/C12H14Cl2O3/c1-2-3-4-11(12(15)16)17-8-5-6-9(13)10(14)7-8/h5-7,11H,2-4H2,1H3,(H,15,16)

InChI Key

IKHYEVNWKWFDMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)hexanoic acid typically involves the reaction of 3,4-dichlorophenol with hexanoic acid under specific conditions. One common method includes the esterification of 3,4-dichlorophenol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. After the reaction, the product is purified through recrystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of phenoxyacetic acid followed by esterification with hexanoic acid. This process can be optimized to minimize waste and improve yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of hexanol or hexane derivatives.

    Substitution: Formation of substituted phenoxyhexanoic acids.

Scientific Research Applications

2-(3,4-Dichlorophenoxy)hexanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in fatty acid metabolism and cell wall synthesis.

    Pathways Involved: It interferes with the biosynthesis of essential fatty acids, leading to disrupted cell membrane integrity and function. This results in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(3,4-Dichlorophenoxy)hexanoic acid and related chlorophenoxy carboxylic acids:

Compound Substituent Positions Carboxylic Acid Chain CAS Number Primary Use Toxicity Profile
This compound 3,4-dichlorophenoxy Hexanoic acid (C6) Not provided Presumed herbicide Limited data; inferred carcinogenicity
2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-dichlorophenoxy Acetic acid (C2) 94-75-7 Herbicide, plant growth regulator Carcinogen (IARC Group 2B)
2-(2,4-Dichlorophenoxy)propionic acid 2,4-dichlorophenoxy Propionic acid (C3) 120-36-5 Herbicide Carcinogen, skin/respiratory irritant
Quinclorac 3,7-dichloro-8-quinoline Carboxylic acid 84087-01-4 Herbicide (rice paddies) Low mammalian toxicity

Key Findings from Research:

Substituent Position Effects: Compounds with 2,4-dichlorophenoxy groups (e.g., 2,4-D, 2,4-DP) are widely used herbicides due to their strong auxin-like activity. In contrast, the 3,4-dichloro substitution in the target compound may reduce herbicidal efficacy, as meta-substitutions often disrupt receptor binding in plants .

Chain Length and Bioactivity: Longer carboxylic acid chains (e.g., hexanoic vs. acetic) increase lipophilicity, enhancing membrane permeability but reducing water solubility. This could lead to slower degradation and greater bioaccumulation risks . Shorter-chain analogs like 2,4-D exhibit faster systemic translocation in plants, making them more effective for broadleaf weed control .

Toxicity and Regulatory Status: 2,4-D and 2,4-DP are classified as carcinogens and require strict handling protocols (e.g., PPE, ventilation) . While direct data on this compound are absent, its structural similarity suggests comparable hazards. Quinclorac, another dichlorinated herbicide, demonstrates lower mammalian toxicity due to its quinoline backbone, highlighting how core structure influences safety profiles .

Data Tables

Table 1: Physicochemical Properties (Inferred from Analogs)

Property This compound 2,4-D 2,4-DP
Molecular Weight ~265.1 g/mol 221.0 g/mol 235.1 g/mol
Water Solubility Low (hexanoic chain) 900 mg/L (20°C) 620 mg/L (20°C)
LogP (Lipophilicity) ~3.5 (estimated) 2.8 3.1
Vapor Pressure Negligible 0.02 mPa (25°C) 0.001 mPa (25°C)

Table 2: Environmental Persistence

Compound Soil Half-Life Photodegradation Bioaccumulation Potential
This compound 30–60 days (estimated) Moderate High
2,4-D 7–14 days Rapid Low
2,4-DP 20–40 days Moderate Moderate

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